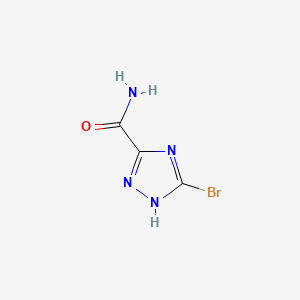

3-bromo-1H-1,2,4-triazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

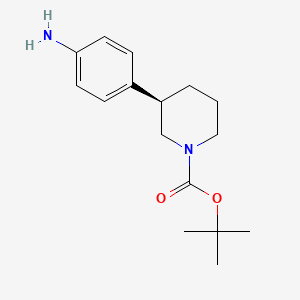

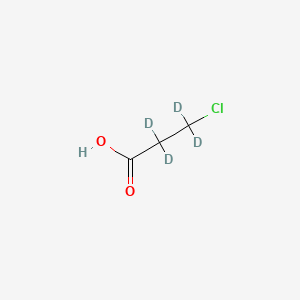

“3-bromo-1H-1,2,4-triazole-5-carboxamide” is a chemical compound . It is a derivative of 1,2,4-triazole, which is a class of organic compounds with diverse agricultural, industrial, and biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole-3-carboxamides, which includes “this compound”, can be achieved from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis involves the use of esters and amines under neutral conditions, with the liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C4H5BrN4O .Chemical Reactions Analysis

The reaction of 1,2,4-triazole-3-carboxamides with esters and amines under neutral conditions leads to the formation of "this compound" . This reaction proceeds in toluene under microwave conditions .Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has shown that compounds related to 3-bromo-1H-1,2,4-triazole-5-carboxamide, such as 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, exhibit promising antimicrobial activities. These compounds have been synthesized through base-mediated click azide reactions and evaluated against primary pathogens including various bacterial and fungal strains. Some derivatives demonstrated potent antibacterial effects, particularly against Staphylococcus aureus, while others were active against pathogenic yeast Candida albicans, indicating their potential as antimicrobial agents (Pokhodylo et al., 2021).

Synthesis and Properties

The synthesis and characterization of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex have been explored. These compounds were synthesized using diaminomaleodinitrile as the starting material, and their thermal stability was measured, indicating potential applications in materials science due to their high decomposition temperatures and predicted detonation properties (Qin et al., 2016).

Chemical Synthesis and Characterization

Novel synthetic pathways have been developed for 1,2,4-triazole derivatives, showcasing the versatility of these compounds in chemical synthesis. For instance, the synthesis of dibromo-triazoles and their subsequent amination with hydroxylamine-O-sulphonic acid has been investigated, highlighting the importance of such compounds in medicinal chemistry and materials science due to their high biological activity and potential as functional materials (Yu et al., 2014).

Anticancer Potential

Some derivatives of 1,2,4-triazoles have been synthesized and screened for anticancer properties. The cyclization of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with carboxylic acids or α-bromoketones to form 1,2,4-triazolo[3,4-b]thiadiazoles has shown that several newly synthesized compounds exhibit in vitro anticancer activity, suggesting their potential as anticancer agents (Bhat et al., 2004).

Mecanismo De Acción

Target of Action

It’s known that 1,2,4-triazole derivatives are a significant fragment of many pharmacologically active compounds, including antiviral and antitumor agents .

Mode of Action

It’s known that 1,2,4-triazole derivatives interact with their targets, leading to changes that result in their antiviral and antitumor activities .

Biochemical Pathways

1,2,4-triazole derivatives are known to influence various biological activities, suggesting they may affect multiple pathways .

Result of Action

The antiviral and antitumor activities of 1,2,4-triazole derivatives suggest they have significant effects at the molecular and cellular levels .

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLLCASEDGLLHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

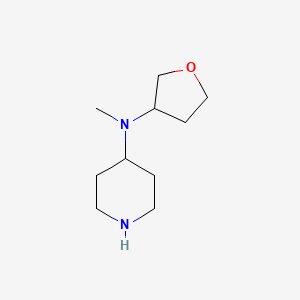

C1(=NNC(=N1)Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679607 |

Source

|

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207755-03-0 |

Source

|

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207755-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B572896.png)

![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)